Loxoprofen Ethoxy Carbonyl Methyl Ester

Catalog No.
S13969671
CAS No.
M.F
C19H24O5
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxoprofen Ethoxy Carbonyl Methyl Ester

Product Name

Loxoprofen Ethoxy Carbonyl Methyl Ester

IUPAC Name

ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3

InChI Key

HJPYJGPAWARAIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC

Loxoprofen Ethoxy Carbonyl Methyl Ester is a chemical compound derived from loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound has the molecular formula C19H24O5C_{19}H_{24}O_{5} and a molecular weight of approximately 332.39 g/mol. It is characterized by its unique structure, which includes an ethoxy carbonyl group and a methyl ester functionality, enhancing its pharmacological properties compared to its parent compound, loxoprofen .

Typical of esters and carbonyl compounds. Key reactions include:

  • Esterification: The formation of esters through the reaction of carboxylic acids with alcohols.
  • Hydrolysis: The breakdown of the ester into its corresponding acid and alcohol in the presence of water, often catalyzed by an acid or base.
  • Reduction: The conversion of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The compound's reactivity is influenced by the presence of functional groups that can participate in nucleophilic attacks or electrophilic additions .

Loxoprofen Ethoxy Carbonyl Methyl Ester exhibits significant anti-inflammatory and analgesic properties similar to those of loxoprofen. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This compound has been studied for its potential benefits in treating conditions such as arthritis and other inflammatory disorders .

The synthesis of Loxoprofen Ethoxy Carbonyl Methyl Ester typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Material Preparation: Using 4-methylacetophenone as a precursor.
  • Reduction: Reducing the precursor with sodium borohydride to form an intermediate compound.
  • Chlorination and Cyanation: Chlorinating the intermediate followed by cyanation to introduce necessary functional groups.
  • Esterification: Reacting the resulting compound with methanol to form an ester.
  • Cyclization: Condensing with 2-ethoxycarbonyl cyclopentanone under alkaline conditions to form Loxoprofen Ethoxy Carbonyl Methyl Ester .

Loxoprofen Ethoxy Carbonyl Methyl Ester is primarily used in pharmaceutical formulations for pain relief and inflammation reduction. Its enhanced solubility and bioavailability compared to traditional NSAIDs make it a candidate for various therapeutic applications, including:

  • Treatment of acute pain
  • Management of chronic inflammatory conditions
  • Post-operative pain relief

Additionally, it serves as a reference standard in analytical chemistry for quality control and research purposes .

Interaction studies involving Loxoprofen Ethoxy Carbonyl Methyl Ester focus on its pharmacokinetics and potential drug-drug interactions. It may interact with other medications metabolized through similar pathways, particularly those affecting liver enzymes such as cytochrome P450. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic regimens .

Loxoprofen Ethoxy Carbonyl Methyl Ester shares structural similarities with several other compounds in the NSAID category. Below is a comparison table highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
LoxoprofenPropionic acid derivativeStrong anti-inflammatory effects
CarprofenContains a phenyl groupUsed primarily in veterinary medicine
KetoprofenContains a ketone groupEffective against dysmenorrhea
NaproxenContains a napthyl groupLonger half-life; often used for chronic pain

Loxoprofen Ethoxy Carbonyl Methyl Ester stands out due to its specific ethoxy carbonyl methyl ester functionality, which enhances its solubility and absorption characteristics compared to other NSAIDs .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

332.16237386 g/mol

Monoisotopic Mass

332.16237386 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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